molecular formula C8H9ClN2O2 B3378576 5-chloro-N-ethyl-2-nitroaniline CAS No. 143218-46-6

5-chloro-N-ethyl-2-nitroaniline

Cat. No.: B3378576
CAS No.: 143218-46-6
M. Wt: 200.62 g/mol
InChI Key: QMFQYYIBSAMINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Chloro-N-ethyl-2-nitroaniline is a synthetic intermediate It’s known to be used in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors .

Mode of Action

It’s known that nitroanilines, in general, are reactive due to the presence of strong electron-withdrawing groups . This makes them suitable for various chemical reactions, particularly in the synthesis of other compounds .

Biochemical Pathways

The compound is used in the synthesis of benzamide derivatives, which are known to inhibit histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a more relaxed chromatin structure, thereby increasing gene expression.

Result of Action

As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as benzamide derivatives . These derivatives are known to act as histone deacetylase inhibitors, which can affect gene expression and have implications in various biological processes and disease states.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. It’s also worth noting that this compound is sensitive to light and heat, which can affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

5-chloro-N-ethyl-2-nitroaniline plays a significant role in biochemical reactions due to its strong electron-withdrawing groups. These groups make it highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of sorafenib analogues, which exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 . The interactions between this compound and these biomolecules are primarily based on its ability to participate in electron transfer reactions, which can lead to the formation of reactive intermediates that can inhibit or activate specific enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the cytotoxic activity of sorafenib analogues synthesized using this compound has been demonstrated in HeLa and MCF-7 cancer cell lines . These effects are likely due to the compound’s ability to interfere with key signaling pathways that regulate cell growth and survival, leading to apoptosis or programmed cell death.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is sensitive to light and heat, which can lead to its degradation and changes in its properties . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with prolonged exposure leading to significant changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth. At high doses, it can cause toxic or adverse effects, including damage to internal organs and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those that involve electron transfer reactions. The compound interacts with enzymes such as flavin-dependent monooxygenases, which catalyze the removal of the nitro group and the production of intermediate metabolites . These metabolic pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s strong electron-withdrawing groups also play a role in its transport, as they can interact with various cellular components to facilitate its movement within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of this compound within specific subcellular compartments can also affect its activity and function, leading to targeted biological effects.

Properties

IUPAC Name

5-chloro-N-ethyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFQYYIBSAMINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-chloro-2-nitroaniline (17.2 g; 0.1 mole), acetalaldehyde diethyl acetal (Acetal) (21.1 ml; 0.15 mole) and TFA (7.7 ml; 0.1 moles) were dissolved in toluene (500 ml) and stirred for 1 hr. BH3 * pyridine (10.0 ml; 0.1 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc 40%EtOAc/Hexane. Additional TFA, BH3 * pyridine and acetal were added until the tlc indicated that the 5-chloro-2-nitroaniline was consumed. The reaction mixture was washed 2X with water and placed on a bed of silica and eluted with toluene. The product was the first major component to elute. The product was crystallized from MeOH which produced 17.6 g (88%) of a yellow crystalline solid.
Quantity
17.2 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl acetal
Quantity
21.1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under ice cooling, the solution of N-acetyl-5-chloro-2-nitroaniline (3 g) in THF (30 ml) was added dropwise to the suspension of LiAlH4 (0.53 g) in THF (50 ml) over 30 minutes. The mixture was stirred under ice cooling for 1 hour. Into the resulting reaction solution was added ice with caution, followed by addition of ethyl acetate and saturated sodium chloride solution, and then insoluble materials was filtered off. The ethyl acetate layer was separated, washed with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. After removal of the solvent, the residue was purified by chromatography on a silica gel column (hexane:ethyl acetate =19:1), to give the title compound (1.14 g; 41%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.